molecular formula C7H4N2O3 B1289057 Benzo[c][1,2,5]oxadiazole-4-carboxylic acid CAS No. 32863-21-1

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid

Cat. No. B1289057
CAS RN: 32863-21-1
M. Wt: 164.12 g/mol
InChI Key: NGPYWZBQSYAKKK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of benzo[c][1,2,5]oxadiazole-4-carboxylic acid includes a benzene ring fused to the oxadiazole ring and a carboxylic acid functional group attached to the fourth position of the oxadiazole ring.

Synthesis Analysis

The synthesis of related oxadiazole derivatives can be complex and involves multiple steps. For instance, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives involves the reaction of carbohydrazides with aldehydes to form Schiff bases, followed by cyclization and further functionalization . Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping is achieved through condensation reactions, cyclodehydration, and nucleophilic substitution . Although these methods do not directly describe the synthesis of benzo[c][1,2,5]oxadiazole-4-carboxylic acid, they provide insight into the general synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The structure of benzoic acid derivatives has been studied using gas-phase electron diffraction and theoretical calculations, revealing that the carboxyl group is coplanar with the phenyl ring . This information can be extrapolated to suggest that in benzo[c][1,2,5]oxadiazole-4-carboxylic acid, the carboxylic acid group may also be coplanar with the fused benzene ring, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Oxadiazole derivatives participate in various chemical reactions due to the presence of reactive functional groups. For example, the reaction of 3-amino-4-benzoylfurazan with potassium ethoxide leads to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate that can be further transformed into the corresponding carboxylic acid . This demonstrates the potential reactivity of the oxadiazole ring in nucleophilic substitution reactions. Additionally, the synthesis of fluorescent tagging reagents for carboxylic acids involves the reaction of oxadiazole derivatives with carboxylic acids in the presence of activation agents , indicating that benzo[c][1,2,5]oxadiazole-4-carboxylic acid could potentially be used in similar applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure and substituents. For instance, the photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines are affected by donor and acceptor substituents, with some derivatives exhibiting high solid-state fluorescence quantum yields . The crystal structure of a related compound, 2-methylpyridinium 2-carboxybenzoate, shows weak intermolecular hydrogen bonding and offset π-π contacts, which could be relevant for the packing and stability of benzo[c][1,2,5]oxadiazole-4-carboxylic acid crystals . These properties are essential for understanding the behavior of the compound in various environments and could inform its potential applications in materials science and analytical chemistry.

Scientific Research Applications

Biological Activities and Applications

Oxadiazole derivatives, including benzo[c][1,2,5]oxadiazole-4-carboxylic acid, have been extensively studied for their wide range of biological activities. These compounds are noted for their antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, making them valuable scaffolds in drug discovery and development.

Safety And Hazards

The safety information available indicates that benzo[c][1,2,5]oxadiazole-4-carboxylic acid has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for benzo[c][1,2,5]oxadiazole-4-carboxylic acid and similar compounds are promising. They are recognized to possess potent pharmacological activities, including anticancer potential . The development of boron-based heterocycles as potential therapeutic agents is an area of active research .

properties

IUPAC Name

2,1,3-benzoxadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYWZBQSYAKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid

CAS RN

32863-21-1
Record name 2,1,3-benzoxadiazole-4-carboxylic acid
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